molecular formula C14H15N3O4 B389422 N-(2,6-dimethoxypyrimidin-4-yl)-4-methoxybenzamide CAS No. 3959-39-5

N-(2,6-dimethoxypyrimidin-4-yl)-4-methoxybenzamide

Cat. No.: B389422
CAS No.: 3959-39-5
M. Wt: 289.29g/mol
InChI Key: SIYQHQJJYPAQMH-UHFFFAOYSA-N
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Description

N-(2,6-dimethoxypyrimidin-4-yl)-4-methoxybenzamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with two methoxy groups at positions 2 and 6, and a benzamide moiety substituted with a methoxy group at position 4. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethoxypyrimidin-4-yl)-4-methoxybenzamide typically involves the reaction of 2,6-dimethoxypyrimidine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethoxypyrimidin-4-yl)-4-methoxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

N-(2,6-dimethoxypyrimidin-4-yl)-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2,6-dimethoxypyrimidin-4-yl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation. These interactions contribute to its potential antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethoxypyrimidin-4-yl)-4-(phenylsulfonyl)benzamide
  • N-(2,6-dimethoxypyrimidin-4-yl)-4-(trifluoromethyl)benzamide
  • N-(2,6-dimethoxypyrimidin-4-yl)-4-(methylthio)benzamide

Uniqueness

N-(2,6-dimethoxypyrimidin-4-yl)-4-methoxybenzamide is unique due to the presence of both methoxy and benzamide functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-(2,6-dimethoxypyrimidin-4-yl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-19-10-6-4-9(5-7-10)13(18)15-11-8-12(20-2)17-14(16-11)21-3/h4-8H,1-3H3,(H,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYQHQJJYPAQMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=NC(=N2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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